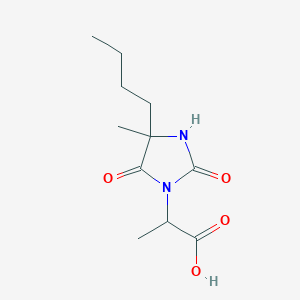

2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(4-Butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid” is a chemical compound with the empirical formula C10H16N2O4 . It has a molecular weight of 228.25 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of the compound isCCCCC1(C)NC(=O)N(CC(O)=O)C1=O . The InChI code is 1S/C10H16N2O4/c1-3-4-5-10(2)8(15)12(6-7(13)14)9(16)11-10/h3-6H2,1-2H3,(H,11,16)(H,13,14) .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Neuroexcitant Analogs

- Research has explored the enantioselective synthesis of neuroexcitant analogs, such as ATPA, an analogue of AMPA, utilizing enantiomerically pure glycine derivatives. This work demonstrates the potential of specific chemical scaffolds for the synthesis of compounds with significant neuroexcitatory properties, highlighting the utility of imidazolidine derivatives in developing pharmacologically active agents (Pajouhesh et al., 2000).

Chiral Auxiliary and Dipeptide Synthesis

- Studies have detailed the preparation of chiral auxiliaries and their application in dipeptide synthesis, showcasing the versatility of imidazolidinecarboxylate derivatives in stereoselective synthesis processes. This research underscores the importance of such compounds in facilitating the creation of enantiomerically enriched chemicals, which are crucial in the development of drugs and other bioactive molecules (Studer et al., 1995).

α-Alkylation of Amino Acids

- Investigations into the enantioselective α-alkylation of aspartic and glutamic acid through dilithium enolatocarboxylates of specific imidazolidin-4-yl derivatives have been conducted. This work contributes to the understanding of stereochemical processes in the synthesis of α-branched amino acids, important building blocks in peptide chemistry (Aebi & Seebach, 1985).

Calcium Overload Inhibition and Antioxidant Activity

- Research into novel calcium antagonists that possess both calcium overload inhibition and antioxidant activity has been conducted, highlighting the role of thiazolidinone derivatives in managing calcium-related disorders. Such studies indicate the potential therapeutic applications of imidazolidine derivatives in cardiovascular diseases (Kato et al., 1999).

Propiedades

IUPAC Name |

2-(4-butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-4-5-6-11(3)9(16)13(10(17)12-11)7(2)8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVLQXDMROVPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(C(=O)N(C(=O)N1)C(C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

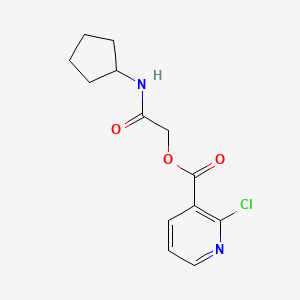

![1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2698967.png)

![2-phenyl-3-(thiophen-2-yl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2698972.png)

![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2698978.png)

![4-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2698985.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2698987.png)

![6-Tert-butyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2698988.png)

![2-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2698989.png)